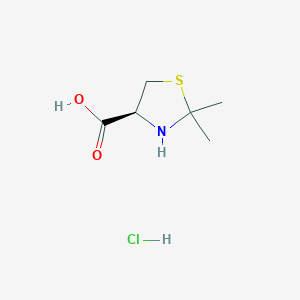

L-2,2-Dimethyl-thiaproline hydrochloride

Description

Historical Context and Discovery of Thiazolidine-4-carboxylic Acid Derivatives

The foundation for the study of thiaproline analogues was laid with the investigation of thiazolidine-4-carboxylic acid and its derivatives. These compounds can be synthesized from the amino acid L-cysteine. nih.gov A key synthetic route involves the condensation reaction of L-cysteine with an aldehyde or ketone. researchgate.net This reaction, known for decades, has been a cornerstone in heterocyclic chemistry. Early research, such as a 1949 study on 2,2-disubstituted-thiazolidine-4-carboxylic acids, explored the fundamental chemistry of this ring system. acs.org

Over the years, the synthesis of these derivatives has been refined. For instance, a series of thiazolidine-4-carboxylic acid derivatives were synthesized from commercially available L-cysteine hydrochloride to be evaluated as potential inhibitors of the influenza A virus neuraminidase. nih.gov In 1988, a patent was filed for a specific derivative, 3-L-pyroglutamyl-L-thiazolidine-4-carboxylic acid, highlighting its potential anti-toxic and antioxidant properties and outlining its preparation from L-thiazolidine-4-carboxylic acid. google.com More recent studies continue to explore novel synthetic methodologies, such as the one-pot synthesis of new thiazolidine-4-carboxylic acid derivatives from L-cysteine hydrochloride hydrate (B1144303) and various aldehydes in an ethanol-water solvent system. tandfonline.comresearchgate.net

Significance of the Thiazolidine (B150603) Ring System in Bioorganic and Medicinal Chemistry Research

The thiazolidine ring is a crucial pharmacophore in drug discovery and medicinal chemistry. nih.gov It is considered a "privileged scaffold" because its derivatives exhibit a wide spectrum of pharmacological activities. nih.gov The incorporation of this heterocyclic system into potential drug molecules allows chemists to fine-tune properties like lipophilicity, polarity, and hydrogen bonding capacity, which are critical for a compound's biological action. nih.gov

The versatility of the thiazolidine core has led to the development of compounds with a diverse range of biological actions, as detailed in the table below. nih.govnih.gove3s-conferences.org

| Reported Pharmacological Activities of Thiazolidine Derivatives |

| Antimicrobial nih.gove3s-conferences.org |

| Antiviral nih.gov |

| Anticancer nih.gove3s-conferences.org |

| Anti-inflammatory nih.gove3s-conferences.org |

| Antidiabetic nih.gove3s-conferences.org |

| Antioxidant nih.gov |

| Anticonvulsant e3s-conferences.org |

| Anti-HIV nih.gove3s-conferences.org |

| Antitubercular e3s-conferences.org |

| Antimalarial nih.gov |

This broad utility has established the thiazolidine ring as a foundational structure in the search for new therapeutic agents. e3s-conferences.org

Structural and Stereochemical Aspects of L-2,2-Dimethyl-thiaproline Hydrochloride within Thiaproline Analogues

This compound is a specific derivative of thiazolidine-4-carboxylic acid. Its chemical structure is defined by a thiazolidine ring with two methyl groups attached to the carbon at position 2 (C2) and a carboxylic acid group at position 4 (C4). The "L" designation indicates that the stereochemistry at C4 is derived from the naturally occurring amino acid L-cysteine. The compound is supplied as a hydrochloride salt, which typically enhances its stability and solubility in aqueous media.

The key structural features are:

Thiazolidine Ring : A five-membered ring containing a sulfur atom and a nitrogen atom.

Gem-Dimethyl Group : Two methyl groups on the C2 position. This substitution pattern distinguishes it from other thiaprolines.

L-Stereochemistry : The absolute configuration at the C4 chiral center is (R). The reaction between (R)-cysteine and an aldehyde or ketone can lead to a mixture of diastereomers at the C2 position, but the C4 stereochemistry is retained from the starting amino acid. researchgate.net

Hydrochloride Salt : The molecule is protonated, likely at the nitrogen atom of the thiazolidine ring, and forms an ionic bond with a chloride ion.

Below are the key physicochemical properties of this compound. chemimpex.comscbt.comusbio.net

| Property | Value |

| CAS Number | 213475-47-9 chemimpex.comscbt.comusbio.net |

| Molecular Formula | C₆H₁₂ClNO₂S scbt.com |

| Molecular Weight | 197.7 g/mol chemimpex.comscbt.com |

| Appearance | White to off-white powder chemimpex.com |

| Melting Point | 152-160 ºC chemimpex.com |

| Optical Rotation | [a]D20 = -84 ± 2º (c=1% in MeOH) chemimpex.com |

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound and related thiaprolines is focused on several key areas, leveraging its unique structure as a proline analogue and a cysteine prodrug.

Pharmaceutical Synthesis : The compound serves as a specialized building block in medicinal chemistry. chemimpex.com Its structure is incorporated into more complex molecules, particularly in the development of peptide-based drugs, where its presence can enhance stability and efficacy. chemimpex.com Researchers also utilize it in the synthesis of agents targeting neurological disorders. chemimpex.com

Biochemical and Proteomics Research : As a proline analogue, where a sulfur atom replaces a methylene (B1212753) group, thiaproline derivatives can be used to probe protein structure and function. nih.gov this compound is used in research concerning amino acid metabolism and protein synthesis. chemimpex.com Studies have shown that thiaproline analogues can be incorporated into polypeptide chains, acting as competitive inhibitors of proline, which can be a valuable tool for understanding protein biosynthesis. nih.gov

Antioxidant Studies : Thiaprolines are considered prodrugs of cysteine, a precursor to the major intracellular antioxidant glutathione (B108866). researchgate.net Research is ongoing to develop new thiaproline derivatives with improved antioxidant capabilities to combat oxidative damage caused by reactive oxygen species (ROS). researchgate.net

Analytical Chemistry : The compound is also used as a standard in various chromatographic techniques. chemimpex.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2S.ClH/c1-6(2)7-4(3-10-6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMDAVFIGRLKQG-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NC(CS1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N[C@H](CS1)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Approaches to the Synthesis of L-2,2-Dimethyl-thiaproline Hydrochloride

The synthesis of this compound is centered around the strategic formation of the thiazolidine (B150603) ring, a five-membered heterocycle containing both sulfur and nitrogen. This structure is typically derived from the amino acid L-cysteine, which provides the chiral backbone of the molecule.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 213475-47-9 scbt.com |

| Molecular Formula | C₆H₁₂ClNO₂S scbt.com |

| Molecular Weight | 197.7 g/mol scbt.com |

| Synonym | (R)-2,2-Dimethylthiazolidine-4-carboxylic acid hydrochloride |

Condensation Reactions Involving L-Cysteine and Carbonyl Precursors

The most fundamental and widely employed method for synthesizing the thiazolidine core of thiaproline and its analogs is the cyclocondensation reaction between L-cysteine and a suitable carbonyl compound. researchgate.net For L-2,2-Dimethyl-thiaproline specifically, the carbonyl precursor is acetone (B3395972). This reaction involves the nucleophilic attack of the thiol group of cysteine on the carbonyl carbon, followed by the intramolecular condensation of the amino group to form a five-membered thiazolidine ring.

This condensation is recognized as a highly efficient and atom-economical process, sometimes characterized as a "click-type" reaction due to its speed and stability, particularly at physiological pH. researchgate.net The reaction readily proceeds, often providing the desired thiazolidine product within minutes. researchgate.net While aldehydes are commonly used for 2-substituted thiaprolines, ketones like acetone are necessary for the 2,2-disubstituted variant. researchgate.net Research has also explored the condensation of L-cysteine with aryl nitriles to generate related (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids, showcasing the versatility of cysteine in forming this heterocyclic system. organic-chemistry.org

Development of Stereoselective Synthesis Strategies and Control of Diastereomeric Mixtures

A significant challenge in the synthesis of 2-substituted thiaprolines is controlling the stereochemistry at the C2 carbon. The condensation of L-cysteine with an aldehyde or an unsymmetrical ketone introduces a new chiral center at C2, leading to the formation of a mixture of diastereomers, typically the (2S,4R) and (2R,4R) forms. researchgate.net The original stereocenter from L-cysteine at C4 is generally retained during this process. researchgate.net

Strategies to control these diastereomeric mixtures are crucial for applications where a single stereoisomer is required. Research into the synthesis of related thiazoline (B8809763) carboxylic acids has shown that reaction conditions, such as the buffer system, play a critical role in preventing racemization. The use of a mildly basic NaHCO3/NaOH-buffered aqueous alcoholic medium, for instance, was found to yield enantiopure products with up to 99% enantiomeric excess, outperforming traditional neutral phosphate (B84403) buffers that could promote undesired hydrolysis. organic-chemistry.org Furthermore, subsequent chemical modifications, such as N-acylation, can proceed stereoselectively, sometimes allowing for the isolation of a single isomer from a diastereoisomeric mixture via interconversion through a ring-opened intermediate. researchgate.net

Exploration of Novel Catalytic and Green Chemistry Synthetic Routes for Thiaproline Analogues

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing greener synthetic routes for thiazolidine and thiazole (B1198619) derivatives. bepls.com These modern approaches aim to minimize waste, reduce energy consumption, and avoid hazardous solvents and reagents.

Key green synthetic strategies applicable to thiaproline analogues include:

Microwave-Assisted Synthesis : This technique dramatically reduces reaction times and can improve yields. It has been successfully used in one-pot, three-component reactions to produce thiazoline analogues and for L-proline-catalyzed condensations to form related benzothiazoles. nih.govtku.edu.tw

Ultrasonic Irradiation : Sonication offers an alternative energy-efficient method for promoting the synthesis of thiazine (B8601807) derivatives, a principle that can be extended to thiaprolines. vietnamjournal.ru

Green Solvents and Catalysts : The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG-400) has been reported for the synthesis of thiazole derivatives. bepls.com Additionally, organocatalysts such as L-proline have been employed to facilitate condensation reactions under solvent-free conditions, providing an inexpensive and green alternative to traditional catalysts. tku.edu.twresearchgate.net

Multicomponent Reactions (MCRs) : These reactions enhance efficiency and atom economy by combining multiple starting materials in a single step, representing a streamlined approach to complex heterocyclic synthesis. nih.gov

Derivatization and Functionalization of this compound

This compound serves as a versatile scaffold for the synthesis of more complex molecules. chemimpex.com Its inherent structural features—a secondary amine, a carboxylic acid, and a stable heterocyclic ring—provide multiple points for chemical modification.

Synthesis of Novel Analogs and Conjugates for Advanced Research Applications

The functional groups of this compound are readily derivatized to produce a wide range of analogs for various research purposes, particularly in medicinal chemistry and biochemistry. chemimpex.com

Common derivatization strategies include:

Amide Bond Formation : The carboxylic acid moiety is frequently coupled with various amines or amino acid esters to form carboxamide derivatives. This approach is fundamental to its use as a building block in creating peptide-based drugs and peptidomimetics, where its constrained ring structure can impart improved stability and conformational rigidity. researchgate.netchemimpex.com

Esterification : The carboxyl group can be converted to an ester, such as a methyl or ethyl ester. rsc.org This modification can be used to protect the carboxylic acid during subsequent reactions or to modulate the molecule's solubility and pharmacokinetic properties.

N-Acylation : The secondary amine in the thiazolidine ring can be acylated. This modification not only adds functionality but can also be a stereoselective process, aiding in the separation of diastereomers. researchgate.net

Table 2: Examples of Derivatization of the Thiaproline Scaffold

| Modification Site | Type of Derivative | Purpose/Application |

|---|---|---|

| Carboxylic Acid | Amides | Synthesis of peptide conjugates and novel bioactive agents. researchgate.netchemimpex.com |

| Carboxylic Acid | Esters | Protection of the acid group, modulation of solubility. rsc.org |

| Ring Nitrogen | N-Acyl Derivatives | Introduction of functional groups, stereoselective synthesis. researchgate.net |

| Ring Structure | Thiazolines | Alteration of electronic properties and reactivity. researchgate.net |

Modifications for Enhanced Reactivity and Selectivity in Complex Chemical Transformations

Beyond simple derivatization, the core heterocyclic structure of L-2,2-Dimethyl-thiaproline can be chemically transformed to enhance its utility as a synthetic intermediate. These modifications alter the fundamental reactivity and selectivity of the scaffold.

One significant transformation is the oxidation of the thiazolidine ring to the corresponding thiazoline. A ruthenium-catalyzed oxidation has been shown to be effective for this conversion, selectively creating a double bond at the 2-position of the ring. researchgate.net This transformation from a saturated to an unsaturated heterocycle introduces new reactive sites and changes the electronic properties of the molecule, making it a precursor for a different class of compounds.

Furthermore, N-acylation of the ring nitrogen can be performed regioselectively, influencing the outcome of subsequent reactions. researchgate.net These types of modifications are critical for employing thiaproline derivatives as chiral auxiliaries or as complex intermediates in the multi-step synthesis of advanced chemical entities.

This compound as a Key Synthetic Intermediate

This compound, a heterocyclic amino acid analogue, serves as a versatile and valuable building block in synthetic organic chemistry. Its unique structural features, including a constrained five-membered thiazolidine ring and a gem-dimethyl substitution at the C2 position, impart specific conformational properties that are exploited in the construction of complex molecular architectures. This compound is particularly significant as a synthetic intermediate in the creation of novel spirocyclic and fused N-heterocyclic systems, in the assembly of peptides and peptidomimetics for biochemical investigations, and shows promise in the development of new agrochemical research compounds.

Role in the Construction of Spiro and Fused N-Heterocyclic Systems

The thiazolidine core of this compound is a valuable scaffold for the synthesis of more complex nitrogen-containing heterocyclic systems, such as spiro and fused heterocycles. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals. ekb.eg The rigidity of spiro-fused ring systems can be particularly advantageous in drug design, as it limits conformational flexibility and can lead to higher binding affinity and selectivity for biological targets. ekb.eg

One of the most powerful methods for constructing five-membered heterocyclic rings, including those found in spiro compounds, is the 1,3-dipolar cycloaddition reaction. nih.govpsu.edu This reaction often involves the in situ generation of an azomethine ylide from an α-amino acid, such as L-proline or its analogues. nih.govresearchgate.net The decarboxylative condensation of an α-amino acid with an aldehyde or ketone generates the 1,3-dipole, which can then react with a variety of dipolarophiles to yield spiro-pyrrolidine and other heterocyclic structures. psu.edunih.gov

Given its structural similarity to L-proline, this compound is a prime candidate for generating a novel azomethine ylide. This ylide can then be trapped by various dipolarophiles, such as activated alkenes, to produce unique spiro-pyrrolidine-thiazolidine frameworks. For instance, a three-component reaction between L-2,2-dimethyl-thiaproline, an isatin (B1672199) derivative (as the carbonyl component), and a dipolarophile like a 5-arylidene thiazolidine-2,4-dione could theoretically lead to the stereoselective synthesis of complex spiro-oxindole pyrrolothiazolidine derivatives. nih.gov The general mechanism for such a transformation is depicted in the table below.

Table 1: Plausible Reaction Scheme for Spiro-Heterocycle Synthesis

| Step | Description | Reactants | Intermediate/Product |

| 1 | Formation of Azomethine Ylide | L-2,2-Dimethyl-thiaproline, Isatin | Azomethine Ylide |

| 2 | 1,3-Dipolar Cycloaddition | Azomethine Ylide, Dipolarophile | Spiro-pyrrolidine-thiazolidine |

The synthesis of fused N-heterocyclic systems can also be envisioned starting from this compound. Intramolecular cyclization reactions are a common strategy for building fused ring systems. Derivatives of the thiaproline core could be functionalized with appropriate side chains that can undergo intramolecular cycloaddition or condensation reactions to form bicyclic or polycyclic structures.

Application in Peptide and Peptidomimetic Synthesis for Biochemical Studies

In the realm of peptide science, this compound is utilized as a proline mimetic to introduce specific conformational constraints into peptide backbones. Proline residues play a crucial role in determining the secondary structure of proteins and peptides due to the restricted rotation around the N-Cα bond. The substitution of proline with analogues like L-2,2-dimethyl-thiaproline can further influence the local conformation, particularly the cis-trans isomerization of the peptide bond.

The gem-dimethyl substitution at the C2 position of the thiaproline ring sterically hinders the trans conformation of the preceding peptide bond, effectively "locking" it in a cis conformation. This has been demonstrated in a study on an analogue of δ-conotoxin EVIA, where the incorporation of a 2,2-dimethylthiazolidine (B104285) unit (referred to as Cys(ΨMe,MePro)) was used to target the presumed bioactive cis conformation of a Leu-Pro bond. nih.gov NMR and molecular modeling studies confirmed that the pseudoproline unit successfully induced a locked cis amide bond. nih.gov This ability to enforce a specific geometry is a powerful tool for structure-activity relationship (SAR) studies, helping to elucidate the bioactive conformation of peptides.

The incorporation of L-2,2-dimethyl-thiaproline into peptides can be achieved using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. Its distinctive thiol group also offers potential for further chemical modification. chemimpex.com The use of such proline analogues allows for the systematic investigation of how conformational rigidity affects peptide stability, receptor binding, and biological activity.

Table 2: Research Findings on L-2,2-Dimethyl-thiaproline in Peptidomimetics

| Study Focus | Key Finding | Implication for Biochemical Studies | Reference |

| δ-Conotoxin EVIA Analogue | The 2,2-dimethylthiazolidine unit acts as a locked cis proline amide bond mimetic. | Allows for the stabilization of a specific peptide conformation presumed to be essential for biological activity, aiding in the study of toxin-receptor interactions. | nih.gov |

The synthesis of peptidomimetics containing the 2,2-dimethylthiazolidine scaffold provides access to novel molecules for biochemical analysis. These studies are crucial for understanding cellular functions and disease mechanisms. chemimpex.com

Potential in the Design and Formulation of Agrochemical Research Compounds

The thiazolidine ring is a privileged scaffold found in a variety of biologically active compounds, including those with applications in agriculture. nih.gov Thiazolidine derivatives have been reported to exhibit a wide range of pharmacological and biological activities, including antifungal, antimicrobial, and insecticidal properties. nih.gove3s-conferences.orgekb.eg This makes the thiazolidine core an attractive starting point for the design of novel agrochemical research compounds.

Specifically, derivatives of thiazolidine-2,4-dione have been extensively studied and have shown significant potential as antimicrobial and antifungal agents. nih.govnih.govmdpi.com For instance, Mycosidine, a topical antifungal drug, is a 3,5-substituted thiazolidine-2,4-dione. nih.gov Research into analogues of such compounds has revealed that some exhibit high fungistatic and fungicidal activity. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of the fungal cell wall or glucose transport. nih.gov

This compound can serve as a chiral building block for the synthesis of new thiazolidine-based agrochemical candidates. Its structure can be modified to generate libraries of compounds for screening against various plant pathogens and pests. The inherent chirality of the molecule may also play a role in enhancing the specificity and efficacy of the resulting research compounds. The unique properties of this compound allow for the design of more effective pest control agents and growth regulators. chemimpex.com

Table 3: Biological Activities of Related Thiazolidine Derivatives in an Agrochemical Context

| Compound Class | Biological Activity | Potential Application in Agrochemical Research | References |

| Thiazolidine-2,4-diones | Antifungal, Antimicrobial | Development of new fungicides and bactericides. | nih.govnih.govmdpi.com |

| General Thiazolidine Derivatives | Antimicrobial, Anti-tubercular | Broad-spectrum crop protection agents. | e3s-conferences.orgnih.gov |

While direct studies on agrochemicals derived from this compound are not widely published, the established biological activities of the broader thiazolidine class strongly suggest its potential as a valuable intermediate in this field of research.

Advanced Characterization Techniques in L 2,2 Dimethyl Thiaproline Hydrochloride Research

Spectroscopic Analysis for Structural Elucidation and Conformational Studies

Spectroscopic techniques are indispensable for confirming the molecular structure and exploring the three-dimensional arrangement of L-2,2-Dimethyl-thiaproline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Atomic Connectivity and Chiral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. By mapping the connectivity of atoms within the molecule, NMR provides unambiguous evidence of its chemical structure.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen environments within the molecule. For instance, the two methyl groups at the C2 position, being chemically equivalent, typically produce a sharp singlet in the spectrum. The protons on the thiaproline ring and the N-H proton will exhibit distinct chemical shifts and coupling patterns, which are crucial for confirming the ring structure and its substitution.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound, from the dimethyl-substituted carbon to the carbonyl carbon of the carboxylic acid, will resonate at a characteristic chemical shift.

Chiral Analysis: The "L" designation in this compound signifies a specific stereochemistry at the chiral center. High-field NMR, often in conjunction with chiral shift reagents, can be used to confirm the enantiomeric purity of the compound. These reagents form diastereomeric complexes with the enantiomers, leading to separate NMR signals for each, allowing for their quantification.

Interactive Table: Representative NMR Data for Thiaproline Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity | Notes |

| ¹H | 1.5 - 1.8 | Singlet | Gem-dimethyl protons |

| ¹H | 2.8 - 3.5 | Multiplet | Methylene (B1212753) protons on the ring |

| ¹H | 4.0 - 4.5 | Multiplet | Methine proton (chiral center) |

| ¹H | 9.0 - 12.0 | Broad Singlet | Carboxylic acid proton |

| ¹³C | 25 - 35 | Quartet | Gem-dimethyl carbons |

| ¹³C | 40 - 55 | Triplet | Methylene carbons on the ring |

| ¹³C | 60 - 70 | Doublet | Methine carbon (chiral center) |

| ¹³C | 170 - 180 | Singlet | Carboxylic acid carbon |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Analysis of Derivatives

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information.

Molecular Ion Peak: In a typical mass spectrum of this compound, the molecular ion peak [M+H]⁺ would correspond to the mass of the protonated molecule. This provides a direct confirmation of the compound's molecular formula.

Fragmentation Analysis: The fragmentation of the molecular ion provides a "fingerprint" that is characteristic of the compound's structure. Common fragmentation pathways for related thiazolidine (B150603) structures often involve the loss of small neutral molecules like water, carbon monoxide, or portions of the side chains. arkat-usa.orgmdpi.com The analysis of these fragment ions helps to piece together the molecular structure, confirming the presence of the dimethyl-thiaproline core. arkat-usa.orgmdpi.com For instance, the loss of the carboxylic acid group (as CO₂) is a common fragmentation pathway for such compounds.

Analysis of Derivatives: MS is also invaluable for analyzing derivatives of this compound. When this compound is used as a building block in the synthesis of more complex molecules, MS can be used to confirm the successful incorporation of the thiaproline moiety into the larger structure. chemimpex.com

Interactive Table: Expected Mass Spectrometry Fragments for L-2,2-Dimethyl-thiaproline

| Fragment Description | Proposed Structure / Loss | Expected m/z |

| Molecular Ion [M+H]⁺ | C₇H₁₄NO₂S⁺ | 176.07 |

| Loss of Water | [M+H - H₂O]⁺ | 158.06 |

| Loss of Carboxylic Acid | [M+H - COOH]⁺ | 131.08 |

| Ring Opening and Fragmentation | Various smaller fragments | Varies |

Note: The m/z values are for the protonated species and are based on the most common isotopes.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Information

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups in this compound.

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group.

C=O Stretch: A strong, sharp absorption peak typically around 1700-1750 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.

N-H Stretch: The N-H stretching vibration of the secondary amine within the ring would appear in the 3300-3500 cm⁻¹ region.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the C-H stretching vibrations of the methyl and methylene groups.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1750 (strong) |

| Amine | N-H Stretch | 3300 - 3500 |

| Alkane | C-H Stretch | 2850 - 3000 |

| Thioether | C-S Stretch | 600 - 800 |

Chromatographic Methods for Purity Assessment and Mixture Resolution

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for its quantification. researchgate.net

Purity Assessment: A typical reversed-phase HPLC method would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Under optimized conditions, this compound will elute as a sharp, symmetrical peak at a specific retention time. The presence of other peaks in the chromatogram would indicate the presence of impurities, and their peak areas can be used to determine their relative concentrations.

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. This allows for the accurate determination of the concentration of the compound in unknown samples. The use of a UV detector, typically set at a wavelength where the compound absorbs strongly (e.g., around 210 nm), is common for this purpose. nih.gov Method validation according to ICH guidelines ensures the reliability of the analytical results, assessing parameters like linearity, precision, accuracy, and robustness. nih.gov

Interactive Table: Typical HPLC Parameters for Thiaproline Analysis

| Parameter | Typical Value / Condition |

| Column | Reversed-phase C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1 M Trichloroacetic Acid, pH 1.7 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 355 nm (after derivatization) |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

Note: These parameters are based on a method for a related thiazolidine compound and may require optimization for this compound. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity and Selective Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it an exceptionally powerful tool for the analysis of this compound, especially at low concentrations or in complex matrices. nih.gov

High Sensitivity: LC-MS/MS can detect and quantify this compound at levels much lower than what is achievable with HPLC-UV. This is particularly important in applications such as metabolomics or pharmacokinetic studies where the compound may be present in trace amounts. nih.gov

High Selectivity: Tandem mass spectrometry (MS/MS) adds another layer of selectivity. In a typical LC-MS/MS experiment, the parent ion corresponding to this compound is selected in the first mass analyzer, fragmented, and then a specific fragment ion is monitored in the second mass analyzer. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and minimizes interferences from other components in the sample matrix. universiteitleiden.nl

Applications: LC-MS/MS is the method of choice for analyzing this compound and its metabolites in biological samples like plasma or cell cultures. nih.gov The development of stable-isotope dilution methods, where a heavy-isotope labeled version of the analyte is used as an internal standard, can further enhance the accuracy and precision of quantification. nih.gov

Interactive Table: LC-MS/MS Parameters for Thiol-Containing Compounds

Note: These are general parameters and would need to be optimized specifically for this compound.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For chiral molecules such as this compound, X-ray crystallography is the gold standard for assigning the absolute stereochemistry.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic structure is solved and refined.

In the context of this compound, this technique would confirm the L-configuration at the C4 carbon, as inherited from the L-cysteine precursor. It would also definitively establish the conformation of the five-membered thiazolidine ring. Studies on related thiazolidine-4-carboxylic acid derivatives have shown that the thiazolidine ring can adopt different puckered conformations, such as endo or exo forms. nih.govnih.gov X-ray diffraction analysis provides unequivocal evidence of the preferred conformation in the solid state. mdpi.com For instance, research on thioproline (thiazolidine-4-carboxylic acid) revealed that it crystallizes in its zwitterionic form, with the carboxyl group in an equatorial position and the ring adopting an Sγ-endo bent conformation. mdpi.com

Furthermore, crystallographic analysis elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds involving the hydrochloride counter-ion, the carboxylic acid, and the secondary amine. mcmaster.ca These interactions are crucial for understanding the physicochemical properties of the solid material. Although specific crystallographic data for this compound is not publicly available, the table below presents representative data that would be obtained from such an analysis, based on published data for a related thiazole (B1198619) derivative. researchgate.net

Table 1: Representative Crystallographic Data for a Heterocyclic Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₉H₂₅FN₆S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5726(8) |

| b (Å) | 11.1428(13) |

| c (Å) | 16.412(2) |

| α (°) | 91.823(5) |

| β (°) | 102.277(5) |

| γ (°) | 106.692(4) |

| Volume (ų) | 1289.8(3) |

Note: This data is for a representative compound, 3-(4-phenylthiazol-2-yl)pyrazolo[1,5-a]pyrimidine-2,7-diamine, to illustrate the type of information generated by X-ray crystallography. researchgate.net

Specialized Analytical Techniques for Specific Research Contexts

Isotope dilution mass spectrometry (IDMS) is a premier analytical method for achieving high accuracy and precision in the quantification of analytes within complex biological matrices like plasma, urine, or tissue extracts. nih.gov This technique is particularly valuable in pharmacokinetic studies or in clinical chemistry where exact concentration measurements are critical. The core principle of IDMS involves adding a known amount of a stable, isotopically labeled version of the analyte—in this case, L-2,2-Dimethyl-thiaproline—to the sample. This labeled compound serves as an internal standard.

The isotopically labeled standard is chemically identical to the endogenous analyte and therefore experiences the same extraction losses and ionization effects during sample preparation and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Because the mass spectrometer can differentiate between the natural analyte and the heavier isotopically labeled standard, the ratio of their signal intensities can be used to calculate the exact concentration of the native analyte, correcting for any variations in the analytical process.

While specific studies on this compound are not detailed in the literature, methods developed for other thioprolines and amino acids demonstrate the power of this approach. For example, an isotope dilution LC-MS/MS method for quantifying other thioprolines in wine samples reported high accuracy and precision, with recoveries of ≥92% and relative standard deviations (RSD) of ≤4.1% for intraday and ≤9.7% for interday precision. The limit of detection was as low as ≤1.5 ng/mL. This level of performance is essential for detecting and quantifying low-level metabolites in biological systems.

Table 2: Typical Performance Characteristics of an Isotope Dilution LC-MS/MS Method for Thioproline Derivatives

| Parameter | Performance Metric |

|---|---|

| Linearity (r²) | >0.99 |

| Accuracy (Recovery) | ≥92% |

| Precision (Intraday RSD) | ≤4.1% |

| Precision (Interday RSD) | ≤9.7% |

| Limit of Detection (LOD) | ≤1.5 ng/mL |

Note: Data is based on a validated method for other thioproline derivatives to illustrate the expected performance of such a technique. nih.govacs.org

In the realm of material science, advanced microscopy techniques are pivotal for characterizing the nanoscale morphology, self-assembly, and surface interactions of molecules. For a compound like this compound, techniques such as scanning tunneling microscopy (STM) and atomic force microscopy (AFM) could provide profound insights into its potential use in the development of novel biomaterials or functional surfaces.

STM allows for the imaging of conductive or semiconductive surfaces with atomic resolution. It could be used to study the self-assembly of this compound molecules on a substrate, such as gold. aip.org Such studies reveal how molecules arrange themselves into ordered structures, like islands or monolayers, and how these structures are influenced by intermolecular forces and interactions with the substrate. aip.org Understanding these assembly processes is crucial for applications in nanotechnology, including the design of biosensors and nanostructured catalysts. mdpi.com

AFM, while typically offering lower resolution than STM, is versatile and can operate on any type of surface and in various environments, including liquids. It would be useful for characterizing the topography of thin films or coatings made from the compound, providing data on surface roughness and other physical features.

While direct microscopy studies on this compound are not documented, research on other amino acids has demonstrated the utility of these methods. For example, electrochemical STM has been used to observe the in-situ formation of amino acid islands on gold surfaces under biologically relevant conditions. aip.org These studies confirm that complex structures can form, bridging the gap between observations in ultra-high vacuum and real-world biological or material applications.

Table 3: Potential Applications of Advanced Microscopy in this compound Research

| Microscopy Technique | Research Application | Observable Properties |

|---|---|---|

| Scanning Tunneling Microscopy (STM) | Investigation of self-assembled monolayers on conductive substrates. | Molecular packing, orientation, surface coverage, and island formation. aip.org |

| Atomic Force Microscopy (AFM) | Characterization of thin film topography and mechanical properties. | Surface roughness, film thickness, adhesion, and elasticity. |

Mechanistic Investigations of Biological and Biochemical Interactions

Molecular-Level Interactions with Specific Biological Targets

Comprehensive searches for studies detailing the molecular interactions of L-2,2-Dimethyl-thiaproline hydrochloride with specific biological targets did not yield any specific results.

Enzymatic Substrate and Inhibitor Studies, e.g., Proline Catabolic Enzymes

No studies were found that investigated this compound as a substrate or inhibitor of proline catabolic enzymes, such as proline dehydrogenase (PRODH) or Δ1-pyrroline-5-carboxylate (P5C) dehydrogenase. While research exists on related thiaproline analogs, this specific dimethylated compound has not been characterized in this context within the available literature.

Analysis of Binding Affinity and Specificity with Recombinant Proteins

There is no publicly available data from studies analyzing the binding affinity and specificity of this compound with any recombinant proteins. Therefore, information regarding its dissociation constants (Kd), binding kinetics, or structural basis of interaction is not known.

Cellular Responses and Intracellular Pathway Modulation in Experimental Models

Investigations into how this compound might modulate cellular responses and intracellular pathways in experimental models have not been reported in the accessible scientific literature.

Investigation of Cellular Redox System Modulation and Antioxidant Mechanisms in Vitro

No in vitro studies were identified that explored the effects of this compound on cellular redox systems. Consequently, there is no information on its potential to influence levels of reactive oxygen species (ROS), affect antioxidant enzyme activity, or interact with cellular redox buffers like glutathione (B108866).

Studies on the Influence on Protein Synthesis and Degradation Pathways

Although the compound is generally implicated in research concerning protein synthesis, no specific studies detailing its influence on protein synthesis and degradation pathways could be retrieved. chemimpex.com There is no data on its effects on ribosomal function, proteasomal activity, or autophagy.

Research on Gene Expression Profiling in Controlled Biological Systems

No research could be found that performed gene expression profiling, such as microarray or RNA-sequencing analysis, in response to treatment with this compound in any controlled biological system.

Data Tables

Due to the absence of specific research findings in the searched literature for each of the outlined sections, no data tables could be generated.

Conformational Dynamics and Their Impact on Biological Activity

Analysis of Thiazolidine (B150603) Ring Pucker and Stereochemical Effects on Biomolecular Interactions

The thiazolidine ring of thiaproline analogs, like the pyrrolidine (B122466) ring of proline, is not planar and adopts puckered conformations. These puckers are typically described as "endo" and "exo," which relate to the displacement of the ring atoms relative to a mean plane. The Cγ-endo pucker (atom Cγ is displaced on the same side as the carbonyl group) and Cγ-exo pucker (Cγ is on the opposite side) are two common conformations. The energy barrier between these states is relatively small in thiaproline, allowing for easy interconversion. nist.govnih.gov This flexibility is a key distinction from proline, where the ring is more rigid.

The introduction of two methyl groups at the C2 position, as in L-2,2-Dimethyl-thiaproline, introduces significant steric hindrance. This substitution has a pronounced effect on the equilibrium between the cis and trans conformations of the preceding peptide bond. Research on related 2-substituted thiazolidine derivatives indicates that such substitutions sterically influence the ring's preferred conformation and its interaction with adjacent residues in a peptide chain. rsc.org The gem-dimethyl groups can restrict the rotational freedom around the Cα-N bond and influence the pucker equilibrium, which can favor specific secondary structures or disrupt others. In solution, 2-substituted thiazolidine-4-carboxamide derivatives have been shown to exist as a mixture of conformers. nih.gov This conformational heterogeneity, driven by the ring's flexibility and the steric bulk of the substituents, is critical to its biological activity, as different puckers can be preferentially recognized by different enzymes or receptors.

| Pucker Conformation | Description | Influence on Peptide Structure |

| Endo | The Cγ atom is displaced on the same side of the ring as the carbonyl group of the peptide bond. | In proline analogs, the endo pucker is often associated with a preference for the cis peptide bond. mcmaster.ca |

| Exo | The Cγ atom is displaced on the opposite side of the ring from the carbonyl group. | The exo pucker is generally associated with the trans peptide bond conformation. mcmaster.ca |

| Twist | The S (sulfur) and C5 atoms are displaced in opposite directions relative to the plane formed by C2, N3, and C4. | Observed in some thiazolidine derivatives, representing an intermediate or alternative stable conformation. nih.gov |

This table summarizes the primary pucker conformations of the thiazolidine ring and their general influence on the adjacent peptide bond, based on studies of proline and thiaproline analogs.

Impact on Peptide Folding and Stability in Protein Model Systems

The substitution of proline with thiaproline analogs like this compound can have dramatic and context-dependent effects on peptide and protein stability. The replacement of proline's Cγ methylene (B1212753) group with a sulfur atom, combined with the C2-dimethyl substitution, alters the electronic and steric properties that govern polypeptide chain folding.

In structured peptides like polyproline helices, the incorporation of 4-thiaproline has been shown to destabilize both the all-trans polyproline II (PPII) helix and the all-cis polyproline I (PPI) helix. chempap.org This destabilization is attributed to the low energy barrier for the thiazolidine ring to interconvert between exo and endo puckers, which disrupts the rigid, uniform pucker required to maintain the helical structure. nist.govchempap.org

Conversely, in the context of globular proteins where cis-trans isomerization of prolyl bonds is a rate-limiting step in folding, thiaproline incorporation can be highly beneficial. Research on a thioredoxin variant demonstrated that replacing a native cis-proline with 4-thiaproline accelerated the refolding rate by nearly two orders of magnitude. mcmaster.ca The half-life of the refolding reaction decreased from approximately 2 hours to just 35 seconds. mcmaster.ca This remarkable acceleration is attributed to the sulfur atom in the ring weakening the partial double-bond character of the preceding peptide bond, which lowers the activation energy for the requisite cis-trans isomerization. mcmaster.ca The steric influence of the 2,2-dimethyl groups would further modulate this effect, potentially creating a unique kinetic profile for proteins into which it is incorporated.

| Protein System | Effect of Thiaproline Analog Incorporation | Observed Kinetic/Stability Change | Reference |

| Polyproline Helices | Destabilization of both PPI and PPII structures | Disruption of helical conformation due to ring pucker flexibility | nist.govchempap.org |

| Thioredoxin (Trx1P) | Dramatic acceleration of the slow refolding phase | Refolding half-life reduced from ~2 hours to ~35 seconds | mcmaster.ca |

| Pseudo Wild-Type Barstar | Significant acceleration of refolding rate | Confirmed the rate-enhancing effect in a different protein model | mcmaster.ca |

This table presents research findings on the impact of thiaproline incorporation in different protein model systems.

Chelation Properties and Their Biochemical Implications in Research Models

This compound, as a derivative of cysteine, possesses structural motifs that suggest an inherent capacity for metal chelation. mcmaster.canih.gov The thiazolidine ring contains a carboxyl group and a secondary amine, both of which are potential metal ion binding sites. mcmaster.ca The parent amino acid, cysteine, is a powerful chelator, particularly for soft metal ions, due to its thiol group. nih.govdartmouth.edu The formation of the thiazolidine ring from cysteine and an aldehyde or ketone sequesters this thiol group within the ring structure.

Studies on related thiazolidine-4-carboxylic acid (TCA) derivatives have confirmed their ability to act as ligands for a variety of metal ions. These compounds have been shown to form stable complexes with divalent and trivalent metal ions, acting as bidentate or tridentate ligands that bind the metal via the carboxylate oxygen and the ring nitrogen. chempap.orgekb.eg However, the sulfur atom of the thiazolidine ring is generally not observed to be involved in coordination. chempap.org

A significant consideration for this compound is its stability in aqueous solutions. Research on complex formation involving various TCA derivatives noted that 2,2-dimethyl-substituted derivatives were prone to rapid changes in aqueous environments, which complicated the determination of their complex formation constants. researchgate.net This suggests the compound may undergo ring-opening or other transformations that could either inhibit or alter its chelation behavior.

The biochemical implication of such chelation is significant. Metal chelating agents are critical tools in managing metal toxicity, as they form stable, excretable complexes with toxic metal ions. nih.govmdpi.com Furthermore, by sequestering redox-active metals like iron and copper, chelators can act as indirect antioxidants, preventing the metal-catalyzed formation of reactive oxygen species. mdpi.com While the specific chelation behavior of this compound requires further direct investigation, its structural similarity to known chelating agents points to its potential use in research models studying metal homeostasis and oxidative stress.

| Metal Ion | Interaction with Thiazolidine-4-Carboxylic Acid Derivatives | Reference |

| Copper (Cu²⁺) | Forms stable complexes; ligand acts as bidentate. | chempap.orgekb.eg |

| Iron (Fe²⁺) | Forms stable complexes; iron complex showed high antibacterial activity. | ekb.eg |

| Vanadyl (VO²⁺) | Forms stable complexes with TCA derivatives. | ekb.eg |

| Aluminum (Al³⁺) | Forms 1:1 complexes with TCA and its 2-alkyl derivatives. | chempap.orgresearchgate.net |

| Gallium (Ga³⁺) | Forms 1:1 complexes with TCA and its 2-alkyl derivatives. | chempap.orgresearchgate.net |

| Indium (In³⁺) | Forms 1:1 complexes with TCA and its 2-alkyl derivatives. | chempap.orgresearchgate.net |

This table lists metal ions that have been shown to form complexes with thiazolidine-4-carboxylic acid and its derivatives in research studies.

Computational and Theoretical Studies

Molecular Modeling and Docking for Ligand-Target Interaction Prediction

Molecular modeling and docking are pivotal computational techniques used to predict the interaction between a small molecule (ligand), such as a thiaproline derivative, and a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and development.

Detailed research findings indicate that the unique structural features of thiaproline derivatives significantly influence their binding modes. The thiazolidine (B150603) ring, a core component of L-2,2-Dimethyl-thiaproline, introduces conformational constraints that are distinct from the natural amino acid proline. This rigidity can be advantageous in designing specific inhibitors.

Molecular docking studies on related thiazole (B1198619) derivatives have been successfully employed to predict their binding affinity and orientation within the active sites of enzymes like PI3Kα and mTOR. nih.gov For instance, the docking of novel thiazole derivatives into the PI3Kα active site (PDB: 7PG6) revealed key hydrogen bonding and hydrophobic interactions that contribute to their inhibitory activity. nih.gov The selection of the final docked poses in such studies is often based on scoring functions that estimate the binding energy. nih.gov While specific docking studies on L-2,2-Dimethyl-thiaproline hydrochloride are not widely published, the principles derived from its analogs are directly applicable. The dimethyl substitution on the thiaproline ring is expected to further restrict conformational flexibility, potentially leading to more specific and potent interactions with a target protein.

| Parameter | Description | Relevance to this compound |

| Ligand Preparation | The 3D structure of the molecule is generated and energy-minimized. | The hydrochloride salt would be modeled in its protonated form, which is crucial for predicting interactions. |

| Target Preparation | The 3D structure of the biological target (e.g., an enzyme) is obtained from databases like the Protein Data Bank (PDB). nih.gov | The choice of target would depend on the therapeutic application being investigated. |

| Docking Algorithm | An algorithm is used to explore possible binding poses of the ligand in the target's active site. | Algorithms like MOE's induced-fit dock can be used to account for the flexibility of both the ligand and the target. nih.gov |

| Scoring Function | A mathematical function that estimates the binding affinity for each pose. | The scores help in ranking potential derivatives and prioritizing them for synthesis and experimental testing. |

Quantum Mechanical Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical (QM) calculations provide a deep understanding of the electronic structure, stability, and reactivity of molecules. These methods are based on the fundamental principles of quantum mechanics and can be used to calculate a wide range of molecular properties.

For thiaproline and its derivatives, QM methods like Density Functional Theory (DFT) have been employed to study their conformational preferences and electronic properties. mdpi.com DFT calculations have shown that in thioproline, the stability of different conformers is reversed compared to proline, with the global minimum having a specific arrangement of the carboxylic acid group relative to the N-H bond. mdpi.com This has significant implications for how thiaproline-containing peptides fold and interact with their biological targets.

The electronic properties, such as the distribution of electron density, can be visualized using electrostatic potential (ESP) maps. researchgate.net These maps highlight regions of a molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net For this compound, such calculations would reveal how the dimethyl groups and the protonated amine influence the electronic landscape of the molecule, providing insights into its reactivity and potential non-covalent interactions.

| QM Method | Information Gained | Application to Thiaproline Derivatives |

| Density Functional Theory (DFT) | Electron density, molecular orbital energies, conformational energies. | Used to determine the most stable conformations and the energy barriers between them for thiaproline. mdpi.com |

| Ab initio methods | Highly accurate calculations of electronic structure. | Can be used to validate DFT results and provide benchmark data. mdpi.com |

| Electrostatic Potential (ESP) Maps | Visualization of charge distribution. | Helps in understanding and predicting intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. researchgate.net |

Simulations of Conformational Landscapes and Dynamics of Thiaproline Derivatives

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers for interconversion between them.

Studies on thiaproline-containing peptides have demonstrated that the substitution of proline with thiaproline significantly alters the conformational landscape. For example, in diketopiperazine models, thiaproline analogs exhibit a more rigid five-membered ring compared to proline, restricting the ring to only two main conformations (C(beta)-exo and C(beta)-endo). nih.gov This increased rigidity can be a desirable trait in peptide design, as it can pre-organize the peptide into a bioactive conformation.

| Technique | Key Findings for Thiaproline Derivatives |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In solution, the thiazolidine ring of thiaproline-containing diketopiperazines is more rigid than the pyrrolidine (B122466) ring of proline. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Substitution of proline with 4-thiaproline in polyproline peptides destabilizes both PPII and PPI helices. nih.gov |

| Density Functional Theory (DFT) Analysis | The transition barrier between exo and endo puckering of the thiazolidine ring in a polyproline I helix is small. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of newly designed analogs before they are synthesized.

The development of QSAR models for novel thiazole derivatives as PI3K/mTOR dual inhibitors has been reported, demonstrating the utility of this approach in designing potent anticancer agents. nih.gov Similar methodologies could be applied to a series of L-2,2-Dimethyl-thiaproline derivatives to guide the optimization of their biological activity for a specific target.

Prediction of Novel Derivatives and Optimization of Synthetic Pathways

Computational chemistry not only aids in understanding and predicting the properties of existing molecules but also plays a crucial role in the design of novel derivatives and the optimization of their synthesis.

Based on the insights gained from molecular modeling, QSAR, and other computational studies, new derivatives of L-2,2-Dimethyl-thiaproline can be designed in silico. For example, by identifying the key interactions between a thiaproline derivative and its target, modifications can be proposed to enhance binding affinity or selectivity. Computational tools can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity properties of these virtual compounds, helping to prioritize the most promising candidates for synthesis. nih.gov

Furthermore, computational methods can assist in optimizing synthetic pathways. For instance, by modeling the reaction mechanisms and transition states, it is possible to predict reaction outcomes, identify potential byproducts, and suggest more efficient reaction conditions. While the synthesis of various thiazole and thiadiazole derivatives has been extensively documented, nih.govnih.govamanote.com the application of computational tools to optimize these syntheses is an area of active research. For this compound, computational approaches could be used to refine its multi-step synthesis, potentially improving yields and reducing the environmental impact.

Emerging Research Areas and Future Directions for L 2,2 Dimethyl Thiaproline Hydrochloride

Exploration in Bioincorporation Technologies for Advanced Protein Engineering

The site-specific or residue-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful strategy in protein engineering, enabling the introduction of novel chemical functionalities to tailor protein properties. nih.govnih.govscispace.com L-2,2-Dimethyl-thiaproline hydrochloride, as a proline analog, is a prime candidate for such bioincorporation technologies.

Detailed Research Findings:

Research has demonstrated the successful residue-specific bioincorporation of the related compound, 1,3-thiazolidine-4-carboxylic acid (thiaproline), into recombinant human annexin (B1180172) V using a proline-auxotrophic Escherichia coli strain. nih.govnih.gov This was achieved through fermentation in a minimal medium where proline was replaced by thiaproline. The study confirmed the quantitative replacement of all proline residues with thiaproline, resulting in a fully functional protein mutant with a nearly identical three-dimensional structure to the wild-type protein. nih.gov However, the thermal stability of the thiaproline-containing protein was found to be reduced. nih.gov

The successful incorporation of thiaproline provides strong evidence for the potential bioincorporation of this compound. The gem-dimethyl substitution at the C2 position of the thiazolidine (B150603) ring in this compound is known to significantly influence the conformational preferences of the preceding peptide bond, strongly favoring the cis conformation. nih.govworldscientific.com This property could be exploited in protein engineering to lock specific peptide bonds in a cis conformation, thereby stabilizing desired protein folds or introducing specific structural constraints to study protein function.

Future research will likely focus on developing and optimizing methods for the efficient and site-specific incorporation of this compound into proteins. This will involve the engineering of aminoacyl-tRNA synthetases (aaRSs) and their cognate tRNAs that are orthogonal to the host's translational machinery and specific for this compound. scispace.com The ability to introduce this analog at will into protein structures would open up new avenues for creating proteins with enhanced stability, novel catalytic activities, or specific binding properties.

Table 1: Comparison of Proline and Related Analogs for Bioincorporation

| Feature | Proline | Thiaproline | This compound |

| Structure | Pyrrolidine (B122466) ring | Thiazolidine ring | 2,2-Dimethyl-thiazolidine ring |

| Incorporation Demonstrated | Yes (Canonical) | Yes (Residue-specific) nih.govnih.gov | Potential |

| Effect on Peptide Bond | cis/trans isomerization | Favors cis over proline nih.gov | Strongly favors cis worldscientific.com |

| Potential Impact on Protein | Native structure and function | Altered stability, potential for drug delivery nih.gov | Conformational locking, stabilization of specific folds |

Development of this compound-based Molecular Probes for Biological Research

The development of molecular probes that can visualize and track biological processes in real-time is a critical area of chemical biology. Fluorescent amino acids and their derivatives have emerged as powerful tools for this purpose due to their small size and ability to be incorporated directly into biomolecules. cas.cnacs.org

Detailed Research Findings:

While there are no specific reports on the use of this compound as a molecular probe, its structural scaffold presents significant opportunities. The thiazolidine ring is a versatile heterocyclic system that has been utilized in the design of various bioactive molecules and probes. nih.gove3s-conferences.orgresearchgate.net For instance, strategies for developing fluorescent probes for proline-metabolizing enzymes involve modifying the proline ring to release a fluorescent reporter upon enzymatic action. sorbonne-universite.fr A similar approach could be envisioned for this compound, where enzymatic processing or a specific chemical reaction could trigger a fluorescent signal.

Furthermore, the synthesis of fluorescent D-amino acids (FDAAs) has proven effective for imaging bacterial cell walls. nih.gov This concept could be adapted to this compound by attaching a fluorophore to the molecule. The resulting probe could then be used to study the uptake and metabolism of this analog in cells or to label specific proteins or peptides that have been engineered to incorporate it. The development of such probes would be invaluable for elucidating the biological roles and interactions of this unique amino acid analog. Future research in this area will likely involve the synthesis of various fluorescently labeled derivatives of this compound and the evaluation of their photophysical properties and biological applications.

Table 2: Potential Strategies for Developing this compound-Based Probes

| Probe Strategy | Description | Potential Application |

| Enzyme-Activated Probe | A non-fluorescent derivative of this compound that releases a fluorophore upon interaction with a specific enzyme. | Detecting the activity of enzymes involved in proline or sulfur amino acid metabolism. sorbonne-universite.fr |

| Fluorophore Conjugation | Covalent attachment of a known fluorophore to the this compound molecule. | Tracking the localization and transport of the analog within cells; labeling proteins containing the analog. |

| Intrinsic Fluorescence | Modification of the thiazolidine ring to create an intrinsically fluorescent molecule. | Developing a small, minimally perturbing fluorescent amino acid for protein studies. cas.cn |

Role in Fundamental Studies of Amino Acid Metabolism and Sulfur Biochemistry

Sulfur-containing amino acids, such as methionine and cysteine, play central roles in numerous metabolic pathways, including protein synthesis, redox homeostasis, and the production of essential metabolites like glutathione (B108866) and taurine. nih.govnih.gov As a sulfur-containing proline analog, this compound has the potential to be a valuable tool for investigating these complex biochemical networks.

Detailed Research Findings:

Studies on related thioproline compounds have shown that they can be metabolized by enzymes involved in proline catabolism, such as proline dehydrogenase. nih.gov This suggests that this compound could also interact with these metabolic pathways, potentially acting as a substrate or an inhibitor. By observing the metabolic fate of this analog, researchers could gain insights into the substrate specificity and regulatory mechanisms of these enzymes.

The sulfur atom in the thiazolidine ring also makes this compound relevant to the study of sulfur biochemistry. The metabolism of sulfur-containing amino acids is a complex process involving transsulfuration and other pathways to manage cellular sulfur levels. nih.gov Introducing an analog like this compound could perturb these pathways, allowing researchers to study the cellular response and identify key regulatory points. For example, the compound's metabolism could generate unique sulfur-containing metabolites that could serve as biomarkers for specific metabolic states. The distinctive thiol group of thiazolidine derivatives enhances their reactivity and makes them candidates for synthesizing novel bioactive molecules. chemimpex.com

Future research could involve stable isotope labeling of this compound to trace its metabolic conversion products within cells and organisms. Such studies would provide a detailed understanding of its biochemical transformations and its impact on the broader metabolic landscape of sulfur-containing amino acids.

Synergistic Approaches with Other Academic Disciplines, including Materials Science and Organocatalysis

The unique chemical properties of this compound make it a promising candidate for applications beyond traditional biochemistry, extending into materials science and organocatalysis.

Detailed Research Findings:

In materials science , proline and its analogs have been incorporated into polymers to influence their properties. chemimpex.com The rigid, cyclic structure of this compound, coupled with the presence of a reactive thiol group after potential ring-opening, could be exploited to create novel polymers with defined secondary structures or specific functionalities. Thiazolidine derivatives are known to find applications in the development of new polymers and materials, potentially enhancing properties like elasticity and thermal stability. chemimpex.com The incorporation of this amino acid analog into a polymer backbone could introduce sites for cross-linking or for the chelation of metal ions, leading to materials with unique mechanical or electronic properties.

In the field of organocatalysis , proline and its derivatives are well-established as efficient and stereoselective catalysts for a variety of organic transformations. Thiazolidine-containing compounds can also act as ligands for metal catalysts. e3s-conferences.orgresearchgate.net The chiral center and the presence of both a secondary amine and a carboxylic acid group in this compound make it a potential organocatalyst. The gem-dimethyl substitution could provide a unique steric environment around the catalytic center, potentially leading to novel reactivity or enhanced stereoselectivity in reactions such as aldol (B89426) or Michael additions. Future research will likely explore the catalytic activity of this compound and its derivatives in various organic reactions and their use as building blocks for more complex catalytic systems.

Table 3: Potential Interdisciplinary Applications of this compound

| Discipline | Potential Application | Rationale |

| Materials Science | Monomer for specialty polymers | Rigid cyclic structure can influence polymer backbone conformation; potential for cross-linking via the thiol group. chemimpex.com |

| Metal-chelating materials | The sulfur and nitrogen atoms can coordinate with metal ions. | |

| Organocatalysis | Asymmetric catalyst | Chiral scaffold with secondary amine and carboxylic acid functionalities, similar to proline. |

| Ligand for metal catalysts | Thiazolidine ring can coordinate with transition metals to form catalytically active complexes. e3s-conferences.orgresearchgate.net |

Q & A

Q. What are the recommended synthetic routes for L-2,2-Dimethyl-thiaproline hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves functional group transformations, such as thiol- or amine-mediated cyclization reactions under reflux conditions. For example, thiophene derivatives (structurally analogous to thiaproline) are synthesized via chloroacetylation or nucleophilic substitution in solvents like dichloromethane or toluene . Optimization includes:

- Temperature control : Maintaining reflux conditions (e.g., 80–110°C) to ensure complete reaction.

- Solvent selection : Polar aprotic solvents enhance nucleophilicity of intermediates.

- Purification : Use recrystallization or column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm stereochemistry and methyl/thiophene group positions .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for CHClNOS: 207.72 g/mol) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particles .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of L-2,2-Dimethyl-thiaproline derivatives?

Contradictions in bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) may arise from assay variability. Mitigation strategies include:

- Dose-response studies : Test a wide concentration range (e.g., 1 nM–100 µM) to identify therapeutic windows .

- Orthogonal assays : Combine enzymatic inhibition assays (e.g., COX-2) with cell-based viability tests (e.g., MTT assay) to confirm specificity .

- Batch validation : Ensure compound purity across studies using HPLC and NMR .

Q. What strategies are effective in elucidating the stereochemical influences on the compound’s bioactivity?

- Chiral chromatography : Use chiral columns (e.g., Chiralpak IA) to separate enantiomers and test their individual activities .

- Isotopic labeling : Synthesize C-labeled analogs to track metabolic pathways via NMR or mass spectrometry .

- Molecular docking : Compare binding affinities of D- and L-enantiomers to target proteins (e.g., bacterial enzymes) using AutoDock Vina .

Q. How can computational modeling be integrated into the study of structure-activity relationships (SAR) for this compound?

- Quantum Mechanical (QM) calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and reactive sites .

- Molecular Dynamics (MD) simulations : Simulate ligand-protein interactions (e.g., with Mycobacterium tuberculosis enzymes) to identify critical binding residues .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with antimicrobial activity .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies in solubility data across studies?

- Solvent standardization : Test solubility in buffered solutions (e.g., PBS at pH 7.4) rather than pure water or DMSO .

- Dynamic Light Scattering (DLS) : Measure particle size distribution to detect aggregation that may skew results .

Q. What experimental controls are critical for reproducibility in bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.